Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and various substituents such as chlorine, fluorine, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- typically involves multiple steps. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the carboxylic acid group and subsequent esterification. The reaction conditions often require the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents, such as:
- Cyclopropanecarboxylic acid derivatives with different halogens or alkyl groups.
- Ethyl esters of other substituted cyclopropanecarboxylic acids.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-2-fluoro-, ethyl ester, trans- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
101492-46-0 |
---|---|
Molecular Formula |
C14H16ClFO3 |
Molecular Weight |
286.72 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)-2-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16ClFO3/c1-3-18-11-7-5-10(6-8-11)13(9-14(13,15)16)12(17)19-4-2/h5-8H,3-4,9H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
AKJPWYUZNJADCA-ZIAGYGMSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@]2(F)Cl)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.